Rilmakalim - 132014-21-2

Rilmakalim

Catalog Number: EVT-280689
CAS Number: 132014-21-2
Molecular Formula: C21H23NO5S
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rilmakalim is a potassium channel opener with a antivasoconstrictor effect.
Source and Classification

Rilmakalim is classified under the category of potassium channel activators, specifically targeting ATP-sensitive potassium channels. It is derived from a class of compounds that modulate ion channels, which are crucial for various physiological functions. The compound has been investigated in both preclinical and clinical settings for its pharmacological properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rilmakalim typically involves the following steps:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups to form the core structure of Rilmakalim.
  2. Reactions: Common synthetic methods include nucleophilic substitutions, coupling reactions, and cyclization processes. These reactions are designed to construct the complex molecular framework characteristic of Rilmakalim.
  3. Purification: Post-synthesis, purification techniques such as chromatography are employed to isolate the desired product from by-products and unreacted materials.

The detailed synthetic pathway often requires optimization to enhance yield and purity, which can involve varying reaction conditions such as temperature, solvent choice, and reaction time.

Molecular Structure Analysis

Structure and Data

Rilmakalim has a distinct molecular structure characterized by its specific arrangement of atoms and functional groups. The molecular formula is typically represented as C19H24N2O3SC_{19}H_{24}N_2O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

  • Molecular Weight: Approximately 348.47 g/mol.
  • Structural Features: The compound features a sulfonamide group which is critical for its biological activity.

The three-dimensional conformation of Rilmakalim can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Rilmakalim undergoes several chemical reactions that can be categorized into:

  1. Degradation Reactions: Under certain conditions (e.g., high temperatures or extreme pH), Rilmakalim may degrade into less active or inactive metabolites.
  2. Reversible Binding: The compound interacts reversibly with potassium channels, influencing their opening and closing dynamics.
  3. Metabolic Reactions: In biological systems, Rilmakalim may be subject to metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

These reactions are crucial for understanding how Rilmakalim functions within biological systems and its potential side effects.

Mechanism of Action

Process and Data

Rilmakalim exerts its pharmacological effects primarily through the activation of ATP-sensitive potassium channels located in vascular smooth muscle cells. The mechanism can be summarized as follows:

  1. Channel Opening: By binding to the potassium channels, Rilmakalim causes them to open more frequently.
  2. Hyperpolarization: This opening leads to hyperpolarization of the cell membrane, reducing calcium influx through voltage-gated calcium channels.
  3. Vasodilation: As a result of decreased intracellular calcium levels, vascular smooth muscle relaxation occurs, leading to vasodilation and a subsequent reduction in blood pressure.

This mechanism highlights Rilmakalim's potential utility in managing hypertension and related cardiovascular conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rilmakalim is typically a white to off-white crystalline powder.
  • Solubility: It exhibits solubility in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Rilmakalim is stable under normal storage conditions but may degrade under extreme environmental factors (e.g., light exposure).
  • pH Sensitivity: The compound's stability can be influenced by pH levels; it is generally stable within a physiological pH range.

These properties are essential for determining formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

Rilmakalim has been explored for various scientific applications:

  1. Cardiovascular Research: Its role as a potassium channel opener makes it valuable in studying mechanisms of vasodilation and hypertension.
  2. Pharmacological Studies: Investigations into its efficacy as a treatment for ischemic heart disease have been conducted, assessing both safety and effectiveness.
  3. Experimental Models: Rilmakalim serves as a tool compound in experimental models to elucidate the physiological roles of potassium channels in different tissues.
Introduction to Rilmakalim as a Potassium Channel Opener

Role in ATP-Sensitive Potassium (KATP) Channel Modulation

Rilmakalim exerts its primary pharmacological effects through direct activation of KATP channels, complex octameric structures comprising Kir6.x pore-forming subunits and sulfonylurea receptor (SUR) regulatory subunits. This activation occurs through a specific molecular interaction with the SUR subunit, reducing the channel's sensitivity to intracellular ATP inhibition and stabilizing the open conformation. The electrophysiological consequences manifest as increased potassium efflux, membrane hyperpolarization, and subsequent reduction in cellular excitability [1] [8].

In cardiac electrophysiology, rilmakalim demonstrates concentration-dependent effects on action potential parameters. Studies using conventional microelectrode techniques in rabbit cardiac preparations reveal that rilmakalim (0.24-7.2 μM) significantly shortens action potential duration (APD) in Purkinje fibers and ventricular myocytes without affecting other action potential parameters. This APD shortening effect is blocked by the KATP channel inhibitor glibenclamide (5 μM), confirming KATP specificity. Additionally, rilmakalim (2.4 μM) effectively abolishes abnormal automaticity in barium-pretreated Purkinje fibers through membrane hyperpolarization and suppresses both early afterdepolarizations (EADs) induced by berberine and late afterdepolarizations (LADs) induced by ouabain, demonstrating antiarrhythmic potential [1].

Table 1: Electrophysiological Effects of Rilmakalim in Cardiac Tissues

Tissue TypeConcentration RangePrimary EffectsBlocked by Glibenclamide
Purkinje Fibers0.24-7.2 μMConcentration-dependent APD shorteningYes
Ventricular Myocytes0.24-7.2 μMConcentration-dependent APD shorteningYes
Barium-treated Purkinje2.4 μMHyperpolarization, abolition of abnormal automaticityYes
Berberine-treated Purkinje2.4 μMSuppression of EADsYes
Ouabain-treated Purkinje2.4 μMSuppression of LADsYes
Sinoatrial Node7.2 μMNo effect on discharge rateNot applicable
Atrial Muscle7.2 μMNo effect on APDNot applicable

The vascular effects of rilmakalim exhibit tissue-specific mechanisms. In human vascular preparations, rilmakalim inhibits electrically field-stimulated (EFS) contractions in both human internal mammary arteries (HIMA) and human saphenous veins (HSV) through glibenclamide-sensitive pathways, suggesting presynaptic KATP involvement. However, its inhibition of norepinephrine-induced contractions in these vessels is glibenclamide-insensitive, indicating alternative mechanisms for this effect. This differential activity contrasts with levcromakalim, which exhibits exclusively glibenclamide-sensitive (KATP-mediated) effects on both EFS- and norepinephrine-induced contractions [6].

Under pathophysiological conditions such as ischemia or metabolic stress, rilmakalim's efficacy increases substantially. Hypotonic stress enhances rilmakalim-induced activation of KATP currents in guinea pig ventricular myocytes, suggesting context-dependent potency. The EC50 for whole-cell current activation is approximately 1.1 μM with a Hill coefficient of 3.1, indicating positive cooperativity in channel activation [8].

Historical Development and Pharmacotherapeutic Classification

Rilmakalim emerged during the late 1980s and early 1990s as part of intensive research efforts by pharmaceutical companies to develop novel cardiovascular therapeutics targeting KATP channels. Designated initially as HOE 234 during its development by Hoechst AG, it represented an optimized benzopyran derivative following earlier compounds like cromakalim. The compound was specifically engineered to enhance tissue selectivity while maintaining potent KATP opening properties [8].

Pharmacotherapeutically, rilmakalim is classified as a KATP channel opener with both cardiovascular and smooth muscle modulating activities. Its development trajectory followed the recognition that KATP channels serve as critical sensors of cellular metabolic status, linking membrane excitability to energy metabolism. Early experimental studies positioned rilmakalim as a potential therapeutic candidate for conditions involving hyperexcitability, including hypertension, angina, and certain arrhythmias. Research demonstrated its ability to suppress abnormal automaticity in cardiac Purkinje fibers and to reduce vasoconstriction in isolated vascular preparations, suggesting dual cardiovascular effects [1] [6] [8].

Table 2: Comparative Profile of KATP Channel Openers

CompoundChemical ClassPrimary Cardiovascular EffectsRelative Potency to Rilmakalim
RilmakalimBenzopyranAPD shortening, antiarrhythmic, vasorelaxationReference compound
PinacidilCyanoguanidineAPD shortening (Purkinje fibers)Less potent (30-300 μM required for APD effects)
CromakalimBenzopyranSuppression of abnormal automaticityLess potent (100 μM required for automaticity suppression)
LevcromakalimBenzopyran enantiomerVasorelaxation via postsynaptic KATPSimilar vascular potency
NicorandilNicotinamide nitrateVasodilation (venous > arterial)Different mechanism (nitrate activity)

Despite promising preclinical data, rilmakalim's development for cardiovascular indications was limited by challenges in achieving tissue selectivity and potential proarrhythmic effects at higher concentrations. Its significant APD-shortening effects observed in rabbit Purkinje fibers (29-59% shortening at 2.4 μM) raised concerns about possible arrhythmogenesis in compromised myocardium. Consequently, while rilmakalim became an important research tool for studying KATP channel physiology, its clinical translation for cardiovascular diseases remained restricted compared to other KATP modulators like nicorandil [1] [7].

The compound's legacy persists as a prototypical KATP opener in experimental pharmacology, continuing to illuminate the complex roles of KATP channels in cardiovascular function. Its tissue-specific effects—particularly the differential actions observed between atrial versus ventricular tissues and between cardiac versus vascular preparations—have provided fundamental insights into KATP channel diversity and subunit composition across tissues. Current research applications focus on its utility as a pharmacological probe for KATP channel function in disease models, particularly those involving metabolic stress or abnormal excitation-contraction coupling [1] [6] [8].

Table 3: Key Research Milestones for Rilmakalim

YearDevelopment MilestoneSignificance
1997First detailed electrophysiological characterization in rabbit cardiac cells [1]Established cardiac APD shortening and antiarrhythmic potential
2003Differentiation from levcromakalim in human vascular tissues [6]Revealed tissue-specific mechanisms of action
2004Identification of enhanced efficacy under hypotonic stress [8]Demonstrated context-dependent KATP activation
2005Investigation in detrusor muscle (species comparison) [3] [4]Expanded understanding of smooth muscle effects

Properties

CAS Number

132014-21-2

Product Name

Rilmakalim

IUPAC Name

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one

Molecular Formula

C21H23NO5S

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1

InChI Key

LKAQWOWWTKFLNX-UXHICEINSA-N

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C

Solubility

Soluble in DMSO

Synonyms

3-hydroxy-2,3-dimethyl-4-(2-oxo-1-pyrrolidinyl)-6-phenylsulfonylchroman hemihydrate
HOE 234
HOE-234
rilmakalim
rimalkalim

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.